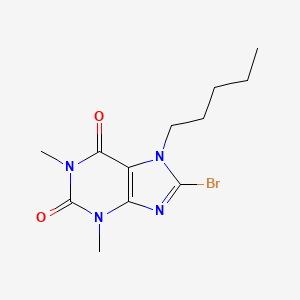

5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This involves understanding the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación

Antiviral Activity

5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine derivatives have been explored for their potential antiviral properties. Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines with various substituents, including the ethyl and methyl groups, to study their inhibitory activity against DNA and retroviruses. The research highlighted the synthesis process and the antiretroviral activity of these derivatives, demonstrating their potential as antiviral agents, especially against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).

Material Science

In the realm of material science, derivatives of 5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine have been incorporated into polymers and luminescent materials. For instance, Liaw et al. (2007) developed a novel organosoluble poly(pyridine−imide) with a pendant pyrene group, leveraging the pyridine heterocyclic group for enhanced thermal stability, optical, and electrochemical properties. This research underscores the chemical's utility in creating materials with desirable electronic and photonic characteristics (Liaw et al., 2007).

Organic Synthesis

The compound has also found applications in organic synthesis, where its derivatives are used as intermediates or catalysts for synthesizing various heterocyclic compounds. Danieli et al. (2004) explored the reactivity of 4-methyl-pyrrolidin-2-ones, related to the pyrrolidinyl moiety in 5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine, demonstrating their utility in synthesizing 5-imino-lactams through a series of eliminations, substitutions, and double bond shifts. This showcases the compound's role in facilitating complex organic transformations (Danieli et al., 2004).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact.

Direcciones Futuras

This involves speculating on potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.

Propiedades

IUPAC Name |

5-ethyl-4-methyl-6-pyrrolidin-1-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-3-9-8(2)13-11(12)14-10(9)15-6-4-5-7-15/h3-7H2,1-2H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFBRHAVBCYLRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1N2CCCC2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methoxybenzamide](/img/structure/B2729029.png)

![Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2729038.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2729039.png)

![2-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729040.png)

![N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2729044.png)

![2-Chloro-N-methyl-N-[[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]propanamide](/img/structure/B2729047.png)